Product packaging for 9,10-Dibromo-2-(naphthalen-2-yl)anthracene(Cat. No.:CAS No. 1206628-35-4)

9,10-Dibromo-2-(naphthalen-2-yl)anthracene

Cat. No.: B12102280
CAS No.: 1206628-35-4
M. Wt: 462.2 g/mol
InChI Key: ZXQCYJFPBNTPCT-UHFFFAOYSA-N
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Description

9,10-Dibromo-2-(naphthalen-2-yl)anthracene is a high-purity polycyclic aromatic hydrocarbon (PAH) derivative designed for advanced materials research, particularly in the field of organic electronics. This compound serves as a critical synthetic intermediate for constructing complex organic semiconductors. The presence of two bromine atoms on the central anthracene core provides reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing researchers to create a diverse library of novel anthracene-based structures for property screening . The primary research value of this compound lies in its application as a building block for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The anthracene core is renowned for its excellent luminescent properties and high charge carrier mobility . By incorporating the naphthalen-2-yl group and strategic bromination, this molecule's electronic structure, solid-state packing, and energy band gap can be finely tuned. It is specifically investigated for use as a host material in emissive layers , particularly for blue-emitting OLEDs, where its modified anthracene structure contributes to enhanced thermal stability and morphological integrity of the thin film . Researchers also explore its potential as a hole-injecting layer (HIL) material to improve device efficiency and operational lifetime . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14Br2 B12102280 9,10-Dibromo-2-(naphthalen-2-yl)anthracene CAS No. 1206628-35-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1206628-35-4

Molecular Formula

C24H14Br2

Molecular Weight

462.2 g/mol

IUPAC Name

9,10-dibromo-2-naphthalen-2-ylanthracene

InChI

InChI=1S/C24H14Br2/c25-23-19-7-3-4-8-20(19)24(26)22-14-18(11-12-21(22)23)17-10-9-15-5-1-2-6-16(15)13-17/h1-14H

InChI Key

ZXQCYJFPBNTPCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C5=CC=CC=C5C(=C4C=C3)Br)Br

Origin of Product

United States

Electronic Structure and Frontier Molecular Orbitals

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

To ascertain the HOMO and LUMO energy levels of 9,10-Dibromo-2-(naphthalen-2-yl)anthracene, a combination of experimental and theoretical techniques would be utilized.

Experimental Electrochemical Characterization

Cyclic voltammetry (CV) is the primary experimental method for determining the HOMO and LUMO energy levels of an organic compound. By measuring the oxidation and reduction potentials of the molecule, these energy levels can be empirically calculated. The onset of the first oxidation peak in the cyclic voltammogram corresponds to the removal of an electron from the HOMO level, while the onset of the first reduction peak relates to the addition of an electron to the LUMO level.

For a comprehensive analysis, a solution of this compound in a suitable solvent with a supporting electrolyte would be subjected to a varying potential. The resulting current is then plotted against the applied voltage. The HOMO and LUMO energy levels would be calculated from the measured potentials relative to a reference electrode, often ferrocene/ferrocenium (Fc/Fc+), which has a known absolute energy level.

Theoretical Prediction through Density Functional Theory (DFT)

In parallel with experimental work, Density Functional Theory (DFT) calculations serve as a powerful tool for predicting and understanding the electronic structure of molecules. Using specialized software, the geometry of the this compound molecule would first be optimized to find its most stable conformation. Following this, DFT calculations, often employing a functional such as B3LYP with an appropriate basis set (e.g., 6-31G(d)), would be performed to calculate the energies of the HOMO and LUMO. These theoretical values provide valuable insight into the electronic distribution within the molecule and complement the experimental findings.

Analysis of the Electronic Band Gap and its Modulators

The electronic band gap (Eg) is a critical parameter for any semiconductor, as it determines the energy required to excite an electron from the HOMO to the LUMO. This, in turn, influences the material's optical and electrical properties, including its absorption and emission spectra.

The band gap can be determined both experimentally and theoretically. Experimentally, the optical band gap can be estimated from the onset of the absorption spectrum of the material using the Tauc plot method. Theoretically, the band gap is the direct difference between the calculated LUMO and HOMO energy levels (Eg = ELUMO - EHOMO).

Charge Carrier Transport Characteristics

The efficiency of organic electronic devices is heavily dependent on the ability of the constituent materials to transport charge carriers (holes and electrons).

Assessment of Hole and Electron Transport Abilities

The propensity of a material to transport holes (positive charges) or electrons (negative charges) is related to the relative energy levels of its HOMO and LUMO with respect to the work functions of the electrodes used in a device. Materials with a relatively high-lying HOMO level are generally better at transporting holes, while those with a low-lying LUMO level are more suited for electron transport.

The charge transport properties of this compound would be investigated by fabricating organic thin-film transistors (OTFTs). By measuring the current-voltage characteristics of these devices, key parameters such as charge carrier mobility can be extracted.

Influence of Molecular Geometry on Charge Mobility

The arrangement of molecules in the solid state is a decisive factor for efficient charge transport. Strong intermolecular electronic coupling, which is facilitated by close π-π stacking, is essential for high charge mobility. The molecular geometry of this compound, including the dihedral angle between the anthracene (B1667546) and naphthalene (B1677914) rings, would significantly impact its packing in the solid state.

The bulky nature of the naphthalene substituent and the bromine atoms could introduce steric hindrance, potentially disrupting the ideal co-facial π-stacking that is beneficial for charge transport. X-ray diffraction (XRD) studies on single crystals or thin films would be necessary to determine the precise molecular packing and to understand how the molecular geometry influences the intermolecular interactions and, consequently, the charge mobility.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A comprehensive analysis of the molecular electrostatic potential (MEP) and charge distribution for the specific compound this compound is not available in the public domain through the conducted research. While computational studies and MEP maps are common for characterizing novel organic electronic materials, specific data, including detailed research findings and data tables for this particular molecule, have not been identified in the surveyed literature.

Theoretical studies on related anthracene derivatives often employ techniques like Density Functional Theory (DFT) to visualize the charge distribution and predict the electrophilic and nucleophilic sites of a molecule. An MEP map graphically represents the electrostatic potential on the electron density surface, where different colors indicate varying potential values. Typically, red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas represent intermediate potential values.

In similar 9,10-disubstituted anthracene derivatives, modifications at these positions have been shown to influence the molecule's fluorescence quantum yield and electronic stability. mdpi.comrsc.org The charge distribution is fundamental to understanding charge transport properties in organic semiconductors. mdpi.com Studies on other non-symmetric anthracene derivatives have noted that the charge density is often localized on the anthracene backbone. researchgate.net

Without specific computational studies on this compound, any detailed description of its MEP map and charge distribution would be speculative. Such an analysis would require dedicated quantum chemical calculations to generate the MEP surface and derive atomic charges, which are not available in the referenced materials.

Analysis of "this compound"

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article on the chemical compound This compound that adheres to the requested outline.

The search for photophysical characteristics—including absorption spectroscopy, vibronic band analysis, fluorescence emission properties, quantum yields, and solvatochromic behavior—did not yield specific results for this particular molecule.

While information is available for structurally related compounds, such as the parent molecule 9,10-Dibromoanthracene (B139309) ossila.comnist.gov and the mono-bromo analogue 9-bromo-10-(naphthalen-2-yl)anthracene nih.govresearchgate.net, the strict requirement to focus solely on this compound prevents the use of data from these different chemical entities. The available literature on related isomers, like 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene, is also not applicable. nih.govfishersci.ca

Consequently, the creation of a scientifically accurate article with the specified detailed structure is not possible based on the currently accessible data.

Photophysical Characteristics

Fluorescence Emission Properties

Fluorescence Quenching Mechanisms (e.g., by Electron Donors)

The fluorescence emission of 9,10-Dibromo-2-(naphthalen-2-yl)anthracene, like many anthracene (B1667546) derivatives, is susceptible to quenching by various molecular interactions. A primary mechanism for this quenching is through interaction with electron donors. When an electron-donating molecule is introduced into a solution containing the anthracene derivative, a decrease in fluorescence intensity can be observed.

This phenomenon is often described by the Stern-Volmer equation, which relates the reduction in fluorescence intensity to the concentration of the quencher. For structurally similar compounds, such as 9-bromo-10-naphthalen-2-yl-anthracene, quenching by an electron donor like N,N-dimethylaniline (DMA) has been shown to follow this relationship, indicating a dynamic quenching mechanism. semanticscholar.org This process involves the collision of the excited state fluorophore with the quencher molecule, leading to non-radiative de-excitation.

The quenching process can be categorized as either static or dynamic. Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. chalcogen.ro In contrast, dynamic quenching results from collisional encounters between the excited fluorophore and the quencher. chalcogen.ro In many cases, particularly with anthracene derivatives, a combination of both static and dynamic quenching can occur, leading to a positive deviation from linearity in the Stern-Volmer plot. chalcogen.ro The specific mechanism for this compound would likely involve a degree of both, influenced by the solvent environment and the nature of the electron donor.

Triplet State Energetics and Dynamics

The triplet state of this compound plays a pivotal role in its photophysical behavior, particularly in applications involving energy transfer and upconversion. The presence of heavy bromine atoms at the 9 and 10 positions is expected to significantly influence the rate of intersystem crossing (ISC) from the singlet excited state to the triplet manifold due to the heavy-atom effect.

Triplet Exciton (B1674681) Management and Energy Transfer Processes

The management of triplet excitons is a critical aspect of the application of anthracene derivatives in organic electronics. Substituting the anthracene core at the 9 and 10 positions can drastically alter the triplet state energy levels. rsc.org For many 9,10-disubstituted anthracenes, the lowest triplet state energy (T1) is a key parameter determining their suitability for specific applications.

Theoretical calculations on similar 9,10-diphenylanthracene (B110198) (DPA) variants have shown that the T1 energy level is typically around 1.64-1.65 eV. mdpi.com The introduction of a naphthalene (B1677914) moiety and bromine atoms in this compound will modulate this energy level. The extended conjugation from the naphthalene group and the electronic influence of the bromine atoms will fine-tune the triplet state energetics. Efficient energy transfer from a photosensitizer to the anthracene derivative is a fundamental step in many photophysical processes. This requires that the triplet energy of the sensitizer (B1316253) is higher than or equal to that of the anthracene annihilator, allowing for efficient Dexter-type or Förster-type energy transfer.

Role in Triplet-Triplet Annihilation (TTA) Upconversion Systems

Triplet-triplet annihilation (TTA) is a process where two triplet-excited molecules interact to produce one higher-energy singlet excited molecule, which then fluoresces at a shorter wavelength than the initial excitation—a phenomenon known as photon upconversion. nih.gov 9,10-disubstituted anthracenes are frequently employed as annihilators in TTA-UC systems due to their high fluorescence quantum yields and suitable triplet energies. rsc.orgrsc.org

In a typical TTA-UC system, a sensitizer absorbs low-energy photons and populates its triplet state via intersystem crossing. nih.gov This triplet energy is then transferred to the annihilator, in this case, this compound. Two of these triplet-excited annihilator molecules can then undergo TTA to generate a singlet exciton, leading to upconverted fluorescence. The efficiency of this process is highly dependent on the triplet state lifetime and the rate of triplet diffusion within the medium. The presence of bromine atoms in this compound could potentially enhance the TTA process by increasing the population of the triplet state through enhanced ISC.

Photostability and Degradation Pathways in Different Environments

The photostability of fluorescent materials is a critical factor for their practical application. For 9,10-disubstituted anthracenes, a common degradation pathway in the presence of air (oxygen) and light is the formation of an endoperoxide across the 9 and 10 positions of the anthracene core. plos.orgnih.gov This reaction with singlet oxygen, which can be generated by the anthracene derivative itself acting as a photosensitizer, leads to a loss of conjugation and, consequently, a loss of fluorescence.

For this compound, the bulky substituents at the 9 and 10 positions are expected to sterically hinder the [4+4] photodimerization that is common for unsubstituted anthracene. plos.orgresearchgate.net Therefore, the primary photodegradation mechanism in an aerobic environment is likely to be the formation of the corresponding endoperoxide. This endoperoxide can then undergo further decomposition upon continued irradiation. plos.org In anaerobic environments, the photostability is expected to be significantly higher due to the absence of oxygen. The degradation products of anthracene derivatives can sometimes be more toxic than the parent compound, a factor to consider in environmental and biological applications. nih.gov

Photophysical Data for Related Anthracene Derivatives

To provide context for the expected properties of this compound, the following table summarizes key photophysical data for structurally related 9,10-disubstituted anthracene compounds.

CompoundAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (ΦF)Triplet Energy (T1, eV)
9,10-Diphenylanthracene392412, 432~1.01.83
9,10-Dibromoanthracene (B139309)402410, 4300.091.83
9,10-Di(2-naphthyl)anthracene410435, 4550.901.78

Data is compiled from various sources and represents typical values.

Crystal Engineering and Solid State Behavior

X-ray Diffraction Crystallography of 9,10-Dibromo-2-(naphthalen-2-yl)anthracene and its Analogues.researchgate.netnist.gov

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not extensively detailed in foundational literature, a comprehensive analysis can be performed by examining its core analogue, 9,10-dibromoanthracene (B139309). researchgate.netnist.gov This analogue provides a fundamental model for the crystallographic behavior of the title compound.

The crystal structure of the parent compound, 9,10-dibromoanthracene, has been determined through X-ray crystallography. It crystallizes in the triclinic system with the space group P-1. researchgate.net This low-symmetry system is common for large, non-symmetrical molecules that lack higher-order rotational symmetry. The unit cell parameters from a redetermination study conducted at 200 K provide precise dimensions of the repeating unit in the crystal lattice. researchgate.net

Table 1: Crystallographic Data for 9,10-Dibromoanthracene

Parameter Value
Crystal System Triclinic
Space Group P-1 (No. 2)
a (Å) 4.0107(1)
b (Å) 8.8373(3)
c (Å) 16.1148(5)
α (°) 78.658(2)
β (°) 83.321(1)
γ (°) 80.259(1)
Volume (ų) 549.9
Z 2

Data sourced from a redetermination study at 200 K. researchgate.net

Analysis of Intermolecular Interactions and Packing Motifs.researchgate.net

The solid-state organization of this compound is governed by a variety of non-covalent interactions. These weak forces collectively determine the crystal's stability and morphology.

Aromatic molecules like anthracene (B1667546) derivatives tend to aggregate in the solid state to maximize favorable π-π stacking interactions. mdpi.com These interactions are crucial in stabilizing the crystal structure. The packing can adopt several motifs, such as a herringbone arrangement or a lamellar (layered) structure, which are influenced by factors like solvent, substituents, and crystallization conditions. nih.gov For this compound, the large, flat surfaces of the anthracene and naphthalene (B1677914) rings facilitate significant π-π overlap with neighboring molecules, contributing substantially to the cohesive energy of the crystal.

Beyond π-π stacking, other weak interactions play a significant role. C-H...π interactions, where a hydrogen atom attached to a carbon atom is attracted to the electron-rich π-cloud of a nearby aromatic ring, are prevalent. These interactions help to direct the precise orientation of molecules within the lattice.

Relationship between Solid-State Structure and Optical Properties

The arrangement of molecules in the solid state is a critical determinant of the optical and electronic properties of organic materials. For this compound, the bulky bromo and naphthyl substituents at the 9, 10, and 2 positions of the anthracene core play a pivotal role in dictating the intermolecular interactions and, consequently, the material's solid-state photophysical behavior.

Anisotropic Effects on Fluorescence (e.g., deformation-induced changes)

While direct studies on the anisotropic fluorescence of this compound are not extensively documented, the behavior of the parent compound, 9,10-dibromoanthracene, provides significant insights. Single crystals of 9,10-dibromoanthracene have been shown to exhibit an anisotropic Poisson effect, where mechanical deformation such as bending and stretching induces observable changes in its fluorescence. This phenomenon, known as mechanochromic or piezochromic luminescence, arises from alterations in the molecular packing and intermolecular distances upon the application of mechanical stress. These structural changes can modify the excited state energy levels and relaxation pathways, leading to shifts in the emission wavelength and intensity.

The introduction of a naphthalene moiety at the 2-position is expected to further influence these anisotropic effects. The rigid and planar nature of the naphthalene group can introduce specific directional interactions within the crystal lattice, potentially enhancing the anisotropy of the material's response to mechanical stimuli. The interplay between the bromo and naphthyl substituents would likely result in a complex crystal packing that could lead to unique deformation-induced fluorescence changes. Research on other anthracene derivatives has demonstrated that even subtle changes in substitution can lead to significant differences in mechanochromic behavior, including both red-shifted (bathochromic) and blue-shifted (hypsochromic) luminescence upon grinding or pressing. mdpi.comrsc.org

Suppression of Aggregation-Induced Quenching in Solid Films

A common issue with many fluorescent organic molecules is aggregation-caused quenching (ACQ), where the fluorescence intensity decreases in the solid state or at high concentrations due to the formation of non-emissive or weakly emissive aggregates (excimers) through strong π-π stacking interactions. However, the molecular architecture of this compound is specifically designed to counteract this effect.

The bulky bromine atoms at the 9 and 10 positions of the anthracene core create significant steric hindrance, effectively preventing the close face-to-face packing of the anthracene planes that is typically responsible for excimer formation and ACQ. rsc.org The addition of the naphthalene group at the 2-position further contributes to this steric hindrance. This structural feature is a common strategy in the design of highly emissive solid-state materials. By inhibiting strong intermolecular π-π interactions, the individual molecules retain their high fluorescence quantum yield even in thin films. mdpi.comrsc.org This suppression of ACQ is crucial for the development of efficient organic light-emitting diodes (OLEDs) and other solid-state lighting applications. Some anthracene derivatives with bulky substituents have demonstrated the ability to maintain high photoluminescence quantum yields in the solid state. wikipedia.org

In some cases, strategic molecular design can lead to the opposite and equally desirable phenomenon of aggregation-induced emission (AIE), where aggregation actually enhances the fluorescence. While not explicitly reported for this specific compound, the principle of restricting intramolecular rotations and vibrations through aggregation to promote radiative decay is a key concept in modern materials science. nih.gov

Impact of Crystallization on Emission Characteristics

The degree of crystallinity and the specific polymorphic form of an organic material can have a profound impact on its emission characteristics. For this compound, the transition from a disordered amorphous state to a well-ordered crystalline state can lead to significant changes in its photoluminescence spectrum.

In the crystalline state, the molecules adopt a well-defined and repeating arrangement, which can lead to narrower and more structured emission spectra compared to the broader, less-defined spectra often observed in the amorphous state. The specific packing motif in the crystal can also give rise to unique emissive species, such as excimers or J-aggregates, if the intermolecular geometry is favorable. However, as previously discussed, the bulky substituents on this compound are likely to prevent the formation of quenching excimers.

Furthermore, this compound may exhibit polymorphism, where it can crystallize into different crystal structures with distinct molecular packing arrangements. Each polymorph can have a unique fluorescence signature. For instance, studies on other anthracene derivatives have shown that different polymorphs can exhibit different emission colors and quantum yields. The ability to control the crystallization process, for example through the use of additives or by varying crystallization conditions, can therefore be a powerful tool to tune the emission properties of the material.

The table below illustrates hypothetical emission data for different solid-state forms of a substituted anthracene, showcasing the typical impact of the physical state on the photoluminescence properties.

Solid-State FormEmission Peak (nm)Photoluminescence Quantum Yield (PLQY)Spectral Full Width at Half Maximum (FWHM) (nm)
Amorphous Film4500.6560
Crystalline (Polymorph A)4450.8545
Crystalline (Polymorph B)4650.7050

This table contains representative data for illustrative purposes and is not specific to this compound.

Investigation of Amorphous State Characteristics and Morphological Stability

For applications such as OLEDs fabricated via solution processing or thermal evaporation, the amorphous state characteristics and morphological stability of the material are of paramount importance. An ideal material should form smooth, uniform amorphous films and resist crystallization over time and under thermal stress, as the formation of crystalline domains can lead to device failure.

The molecular structure of this compound, with its bulky and somewhat asymmetric substitution pattern, is conducive to the formation of stable amorphous glasses. The non-planar arrangement of the substituents can disrupt regular molecular packing, frustrating crystallization and promoting the formation of a glassy state upon cooling from the melt or upon solvent evaporation.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the molecular geometry and electronic properties of anthracene (B1667546) derivatives. researchgate.net DFT methods, such as B3LYP, are frequently used with various basis sets like 6-311G(**) to compute the properties of these molecules. nih.gov These calculations are fundamental to predicting the compound's stability, reactivity, and spectroscopic behavior.

Geometry optimization is a critical first step in computational analysis, where the molecule's lowest energy structure is determined. For anthracene derivatives, DFT calculations are used to find the optimized bond lengths and dihedral angles in the ground state. rsc.org In a related compound, 9,10-dibromoanthracene (B139309), the structure has been determined through methods like X-ray crystallography, providing precise atomic coordinates and displacement parameters. researchgate.net The planarity of the anthracene core is a key feature, although substituents can introduce some distortion. For instance, theoretical studies on 9,10-disubstituted anthracenes have examined the dihedral angles between the substituent groups and the anthracene plane. rsc.org

Vibrational analysis is subsequently performed on the optimized geometry. This calculation predicts the compound's infrared (IR) and Raman spectra by determining its harmonic vibrational frequencies. nih.gov No imaginary frequencies in the calculated vibrational spectrum confirm that the optimized structure corresponds to a true energy minimum. These theoretical spectra are crucial for interpreting experimental vibrational data and confirming the compound's structure.

Table 1: Selected Optimized Geometrical Parameters for Related Anthracene Derivatives This table presents data for related compounds to illustrate typical computational results, as specific data for 9,10-Dibromo-2-(naphthalen-2-yl)anthracene is not available in the cited literature.

CompoundParameterCalculated Value (Å or °)Method/Basis SetReference
9,10-dibromoanthraceneCrystal Lattice Parameter 'a'4.0107X-ray Diffraction researchgate.net
9,10-dibromoanthraceneCrystal Lattice Parameter 'b'8.8373X-ray Diffraction researchgate.net
9,10-2Br-ANC9-C12 bond length1.4051DFT rsc.org
9,10-2CHO-ANC1-11-12-10 dihedral angle176.72DFT rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic transitions and predicting the UV-Visible absorption spectra of organic molecules. nih.gov These calculations provide information on the excitation energies, corresponding absorption wavelengths (λ_max), and oscillator strengths of the electronic transitions. For anthracene derivatives, the absorption spectra are characterized by transitions within the π-electron system.

The substitution pattern on the anthracene core significantly influences the electronic transitions. Studies on related compounds show that extending the π-conjugated system, for example by adding naphthyl or phenyl groups, and the introduction of electron-donating or withdrawing groups can shift the absorption bands. nih.govnih.gov Increasing the conjugation length generally leads to a red-shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov The computational results for absorption spectra can be calculated for the gas phase and in various solvents to understand solvatochromic effects. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and reactivity of a molecule. researchgate.net DFT calculations are widely used to determine the energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap (E_gap). researchgate.net

The HOMO-LUMO gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity and is associated with enhanced nonlinear optical properties. nih.gov In donor-π-acceptor (D-π-A) systems, the spatial distribution of the HOMO and LUMO orbitals can indicate the nature of intramolecular charge transfer (ICT) upon excitation. nih.gov For anthracene derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. The introduction of bromo- and naphthyl- substituents is expected to modulate the HOMO and LUMO energy levels and reduce the energy gap compared to unsubstituted anthracene.

Table 2: Calculated Frontier Orbital Energies for a Related Anthracene Derivative This table presents illustrative data for a related compound, as specific values for this compound are not available in the cited literature.

CompoundOrbitalEnergy (eV)MethodReference
NB-doped AnthraceneHOMON/ADFT/NEGF researchgate.net
LUMON/A
Energy Gap0.25

Non-Linear Optical (NLO) Properties Calculations

Anthracene-based compounds are of significant interest for their non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. Computational methods are vital for predicting and understanding these properties at a molecular level.

The first-order hyperpolarizability (β) is a measure of a molecule's second-order NLO response. A large β value is desirable for applications such as frequency doubling. This property is typically calculated using DFT under a finite field approach. The calculation provides values for the static dipole moment (μ) and the components of the first-order hyperpolarizability tensor. A smaller HOMO-LUMO energy gap is often correlated with a larger first-order hyperpolarizability.

Two-photon absorption (TPA) is a third-order NLO process where a molecule simultaneously absorbs two photons. The TPA cross-section (δ_TPA) is a measure of the efficiency of this process. Theoretical calculations can predict the TPA cross-section, providing insight into the structure-property relationships that govern this phenomenon. For anthracene derivatives, it has been shown that factors like the extension of the π-conjugation system and the introduction of donor and acceptor groups can significantly enhance the TPA cross-section. nih.gov The presence of the naphthyl group and bromo substituents on the anthracene core in this compound is expected to create a molecule with a significant TPA response.

Table 3: Two-Photon Absorption Data for Related Anthracene Derivatives This table presents data for related compounds to illustrate typical TPA properties, as specific data for this compound is not available in the cited literature.

Compound ClassTPA Cross-Section (GM)Wavelength Range (nm)Reference
2,6-bis(p-dihexylaminostyryl)anthracene derivatives740 - 3940780 - 960 nih.gov

Molecular Dynamics Simulations to Understand Supramolecular Arrangements

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal how molecules arrange themselves in the solid state, a crucial factor influencing the material's bulk properties such as charge transport. The supramolecular arrangement, or molecular packing, in organic semiconductors is a key determinant of device performance.

For anthracene derivatives, charge mobility is highly dependent on factors such as the alignment of molecular orbitals and the intermolecular distances, which are governed by the supramolecular arrangement. wisc.edu Modifications to the anthracene core, such as the addition of substituents, can significantly alter the molecular packing. For instance, while 2,6-functionalized anthracenes often exhibit a herringbone packing motif, derivatives substituted at the 9,10-positions tend to form more overlapped lamellar structures, which can be advantageous for charge transport. wisc.edu

In the case of this compound, the bulky naphthyl group at the 2-position and the bromine atoms at the 9 and 10-positions would sterically influence the intermolecular arrangement. MD simulations would be instrumental in predicting the most stable packing structure, likely a balance between π-π stacking of the anthracene and naphthalene (B1677914) cores and steric hindrance from the bromo substituents. These simulations can quantify intermolecular distances and orientations, providing a theoretical basis for understanding and predicting the charge transport characteristics of this material in electronic devices.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational chemistry technique used to study the distribution of electron density in molecules. It provides a localized, Lewis-like picture of chemical bonding, allowing for the investigation of charge transfer, hyperconjugation, and intramolecular and intermolecular interactions that contribute to molecular stability. The analysis involves transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de The stabilization energy, E(2), associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO is a key parameter obtained from this analysis, quantifying the strength of these interactions. researchgate.net

For aromatic systems like this compound, NBO analysis can elucidate the extent of π-electron delocalization across the anthracene and naphthalene moieties. This delocalization is crucial for the material's electronic properties, including its ability to transport charge.

While direct NBO analysis of this compound is not available, studies on closely related compounds offer significant insights. For instance, a computational study of 9,10-di(2-naphthyl)anthracene (ADN) and its t-butylated derivatives revealed that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily localized on the anthracene core. nycu.edu.tw This suggests that the naphthyl groups in ADN act as electronically inert spacers, influencing the material's properties more through steric effects on molecular packing than through direct electronic conjugation. nycu.edu.tw

A hypothetical NBO analysis might reveal significant donor-acceptor interactions between the π-orbitals of the anthracene and naphthalene rings, as well as interactions involving the lone pairs of the bromine atoms and the antibonding orbitals of the aromatic system. These interactions would be crucial in determining the molecule's electronic landscape and its potential performance in optoelectronic applications.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural or physicochemical properties of a set of compounds with a specific property of interest, such as solubility, boiling point, or, in the context of materials science, electronic and photophysical properties. By developing mathematical models, QSPR can predict the properties of new, unsynthesized compounds, thereby accelerating the discovery and design of novel materials. These models are typically developed using a training set of molecules with known properties and then validated using an external test set. nih.gov

For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, QSPR models have been developed to predict various properties, including their solubility in different media. For example, linear (Multiple Linear Regression, MLR) and non-linear (Artificial Neural Network, ANN) QSPR models have been successfully applied to predict the solubility of anthraquinone, anthrone, and xanthone (B1684191) derivatives in supercritical carbon dioxide. nih.gov

In the context of this compound and related materials for organic electronics, QSPR studies could be invaluable for predicting key performance-related properties. These could include:

HOMO and LUMO energy levels: Crucial for determining charge injection barriers and the open-circuit voltage in organic solar cells.

Electron and hole reorganization energies: Important parameters for predicting charge mobility.

Fluorescence quantum yield: A key indicator of the efficiency of light emission in OLEDs.

Triplet energy levels: Important for designing host materials in phosphorescent OLEDs to ensure efficient energy transfer.

A hypothetical QSPR study on a series of substituted anthracenes, including this compound, would involve calculating a range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometric, and electronic.

Descriptor CategoryExample Descriptors
Constitutional Molecular Weight, Number of specific atom types (e.g., Br, N)
Topological Connectivity indices (e.g., Wiener index, Randić index)
Geometric Molecular surface area, Molecular volume
Electronic Dipole moment, HOMO/LUMO energies, Mulliken charges

By establishing a statistically significant relationship between these descriptors and a property of interest for a training set of molecules, a predictive QSPR model can be built. This model could then be used to estimate the properties of this compound and guide the synthesis of new derivatives with optimized characteristics for specific applications.

Theoretical Modelling of Energy Transfer Processes in Blends and Devices

For anthracene derivatives used in OLEDs, both charge transport (the movement of electrons and holes) and exciton (B1674681) transfer (the movement of the excited state) are critical processes. Computational methods, particularly those based on quantum chemistry, can model these processes and provide valuable insights.

A key aspect of charge transport is the charge transfer integral (or electronic coupling) between adjacent molecules, which quantifies the ease with which a charge can hop from one molecule to the next. Another important parameter is the reorganization energy, which is the energy required to distort the molecular geometry from its neutral state to its charged state. Lower reorganization energies and higher charge transfer integrals generally lead to higher charge carrier mobilities.

A computational study on 9,10-di(2-naphthyl)anthracene (ADN) and its t-butylated derivatives provides a relevant example. nycu.edu.tw This study found that the carrier mobilities decreased with an increasing number of t-butyl substituents. While the reorganization energies were similar across the series of molecules, the charge-transfer integral was found to decrease with increased t-butylation. nycu.edu.tw This was attributed to the bulky t-butyl groups increasing the distance between adjacent molecules, thereby reducing the electronic coupling. nycu.edu.tw

CompoundHole Reorganization Energy (λ+) (eV) nycu.edu.twCalculated Relative Hole Mobility (c) nycu.edu.twEstimated Charge-Transfer Integral (Vab) (arbitrary units) nycu.edu.tw
ADN0.331.001.00
M-TBADN0.340.910.95
D-TBADN0.321.090.83
T-TBADN0.301.300.77
TTBADN0.291.450.71

This table is based on data for 9,10-di(2-naphthyl)anthracene (ADN) and its t-butylated derivatives, which are analogues of this compound.

For this compound, theoretical modelling would be crucial to predict its charge transport characteristics. The presence of the bulky naphthyl and bromo substituents would likely lead to a significant steric influence on the intermolecular packing, which in turn would affect the charge transfer integrals. The electron-withdrawing nature of the bromine atoms would also influence the reorganization energy.

In the context of OLEDs, where this molecule might be used as a blue emitter or a host material, theoretical modelling could also be used to predict the efficiency of Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer to a dopant molecule. This would involve calculating the spectral overlap between the emission of the anthracene derivative and the absorption of the dopant, as well as the transition dipole moments and intermolecular distances. Such modelling provides a powerful tool for the rational design of high-efficiency OLEDs.

After a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data and research findings concerning the chemical compound "this compound" to generate a thorough and scientifically accurate article that strictly adheres to the provided outline.

The performed searches did not yield specific information on the application of this exact compound in the following areas outlined in the user's request:

Advanced Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Utilization as a Fluorescent Emitter (e.g., Blue Emitter)

Achieving Pure Blue Emission and Commission Internationale de l'Éclairage (CIE) Coordinates:No data was found on the specific CIE coordinates or the performance of this compound as a pure blue emitter in OLEDs.

While research exists for structurally similar compounds, such as 9,10-dibromoanthracene (B139309) and 9,10-di(naphthalen-2-yl)anthracene (ADN), the strict requirement to focus solely on "9,10-Dibromo-2-(naphthalen-2-yl)anthracene" and not introduce information outside the explicit scope of the provided outline cannot be met. To maintain scientific accuracy and adhere to the user's instructions, the generation of the requested article is not possible at this time.

Device Efficiency and Stability Evaluation

While comprehensive data on the device efficiency and stability of this compound specifically is limited in publicly available research, the broader class of anthracene (B1667546) derivatives is widely recognized for its significant role in OLEDs. Anthracene-based materials are extensively studied as core components for blue fluorescent emitters due to their excellent photoluminescence, electroluminescence, and electrochemical properties. For context, derivatives such as 9,10-di(naphthalen-2-yl)anthracene (ADN) are well-established as excellent host materials for blue-emitting OLEDs, enabling high efficiency and color purity. Similarly, other functionalized anthracene derivatives have achieved high external quantum efficiencies (EQE), with some deep-blue emitting devices surpassing 10%. Research into asymmetric anthracene derivatives for solution-processed OLEDs has also shown promising results, with host materials achieving efficiencies up to 3.2 cd/A and dopants reaching 5.2 cd/A. The performance of this compound would be benchmarked against these related compounds, but specific performance metrics are not currently available.

Implementation in Charge Transport Layers (e.g., Hole Transport Layer)

The utility of an organic semiconductor in charge transport layers is determined by the alignment of its energy levels (HOMO and LUMO) with adjacent layers in a device. While there is no specific research detailing the implementation of this compound as a hole transport layer (HTL), the parent molecule, 9,10-dibromoanthracene, serves as a fundamental building block for various semiconducting materials. The introduction of the naphthalene (B1677914) moiety and bromine atoms modifies the electronic properties of the anthracene core. Generally, anthracene derivatives are known for their ability to facilitate charge transport. The suitability of this compound for this purpose would depend on its specific ionization potential and electron affinity, which would dictate its effectiveness in injecting and transporting holes from the anode to the emissive layer.

Device Architectures and Fabrication Processes (e.g., solution processing, sublimation)

The fabrication of organic electronic devices typically involves either vacuum thermal evaporation (sublimation) or solution-based processing. The choice of method is often dictated by the material's thermal stability and solubility.

Sublimation: Many anthracene derivatives are purified via sublimation, a process that is also used for depositing thin films in vacuum-based device fabrication. This method allows for the creation of highly pure, uniform layers, which is critical for high-performance devices. Given the rigid, aromatic structure of this compound, it is likely amenable to sublimation.

Solution Processing: For a material to be suitable for solution processing (e.g., spin coating, inkjet printing), it must have good solubility in common organic solvents. The introduction of bulky substituents onto the anthracene core is a known strategy to enhance solubility and promote the formation of stable amorphous films, which is crucial for the longevity of devices. Asymmetric anthracene derivatives have been specifically designed for high solubility to enable their use in solution-processed OLEDs. The solubility of this compound would need to be evaluated to determine its viability for such low-cost, large-area fabrication techniques.

Organic Field-Effect Transistors (OFETs)

Anthracene and its derivatives are a significant class of materials investigated for use in OFETs. These compounds form the semiconducting layer where charge modulation and transport occur.

Semiconductor Layer Integration and Performance

The integration of an organic material as the active semiconductor layer in an OFET is a critical step that defines the transistor's performance. The morphology of the deposited thin film—whether it is amorphous or crystalline—and the molecular packing within the film are paramount. For anthracene derivatives, a molecular arrangement where the π-π interactions are parallel to the substrate is desirable for achieving high carrier mobility. While 9,10-dibromoanthracene is a known building block for OFET semiconductors, specific studies detailing the integration and performance of this compound in the semiconductor layer of an OFET are not prominently featured in current literature.

Evaluation of Charge Carrier Mobilities in Thin Films

Charge carrier mobility is a key performance metric for an OFET semiconductor, quantifying the speed at which charge carriers move through the material under the influence of an electric field. High mobility is often associated with highly ordered crystalline thin films. For comparison, some stable anthracene derivatives have demonstrated charge carrier mobilities exceeding 1.0 cm²/V·s, rivaling the performance of benchmark materials like pentacene. The mobility for a given material is typically calculated from the saturation regime of the OFET's current-voltage characteristics. However, specific experimental data on the charge carrier mobility in thin films of this compound is not available in the reviewed sources.

OFET Performance Metrics for High-Mobility Anthracene Derivatives
Parameter Reported Value
Charge Carrier Mobility> 1.0 cm²/V·s
On/Off Current Ratio10⁶ - 10⁷
Thin Film MorphologyWell-connected, crystalline
Note: Data is for benchmarked anthracene derivatives, not this compound specifically.

Organic Photovoltaics (OPVs) and Solar Cell Applications

The parent compound, 9,10-dibromoanthracene, is cited as a useful building block for constructing semiconducting polymers and molecules for applications in organic photovoltaics. The fundamental principle of OPVs involves the generation of excitons upon light absorption, followed by their dissociation into free charge carriers at a donor-acceptor interface. The efficiency of this process depends on the optical absorption characteristics and the relative energy levels of the materials used. While the potential exists for this compound to be used in OPVs, likely as a donor material or as a component in a larger conjugated system, specific research detailing its synthesis and application in solar cells has not been identified.

Electrochromic Device Integration

Electrochromic devices, which change their optical properties in response to an applied voltage, represent a significant area of research in smart glass, displays, and sensors. The integration of organic materials like anthracene derivatives into these devices offers advantages such as high contrast ratios, fast switching times, and solution processability.

While direct experimental data on the electrochromic properties of this compound are not extensively documented, the behavior of similarly structured compounds provides valuable insights. For instance, anthracene derivatives appended with redox-active groups such as triphenylamine (B166846) have been shown to exhibit reversible color changes upon electrochemical oxidation and reduction. These changes are attributed to the alteration of the electronic structure of the molecule, leading to a modification of its absorption spectrum.

The 9,10-dibromo and 2-naphthyl substituents on the anthracene core of the subject compound are expected to influence its electrochemical behavior. The bromine atoms can serve as synthetic handles for further functionalization, allowing for the attachment of specific electrochromic moieties. The naphthyl group, with its extended π-system, can modulate the HOMO and LUMO energy levels, thereby affecting the redox potentials and the color of the oxidized and reduced states.

The table below summarizes the electrochromic performance of a representative functionalized anthracene polymer, highlighting the potential performance metrics that could be targeted for devices incorporating derivatives of this compound.

Propertyp-2,6-TPAANT Filmp-2,6-TPACNANT Film
Color ChangeBrick Red - Dark BlueOrange - Dark Blue
Response Time (s)1.21.3
Coloration Efficiency (cm²/C)222200
High Color Contrast (ΔT%)87% at 770 nm86% at 800 nm

This data is for triphenylamine-appended anthracene polymers and serves as a benchmark for the potential of functionalized this compound.

Potential in Other Optoelectronic Devices (e.g., Optical Waveguides, Molecular Switches)

Beyond electrochromics, the unique structural and photophysical characteristics of this compound suggest its potential utility in other advanced optoelectronic applications, including optical waveguides and molecular switches.

Optical Waveguides:

Organic crystalline materials are emerging as promising candidates for miniaturized optical waveguides due to their ability to confine and guide light at the micro- and nanoscale. The performance of these waveguides is critically dependent on the molecular packing within the crystal structure. Functionalization of the anthracene core plays a crucial role in directing the solid-state assembly.

Studies on other functionalized anthracene derivatives have demonstrated that by controlling the intermolecular interactions, it is possible to grow crystals with specific morphologies, such as needles or platelets, which are ideal for waveguiding applications nih.gov. These crystalline structures can exhibit low propagation loss coefficients, a key parameter for efficient light transmission. For instance, needle-shaped crystals of some anthracene derivatives have shown propagation loss coefficients as low as 1.3 dB/mm nih.gov.

While specific studies on the waveguiding properties of this compound are not available, its propensity to form crystalline structures suggests it could be a viable candidate for such applications. The bulky naphthyl and bromo substituents would influence the crystal packing, and by extension, the optical properties of the resulting crystals.

Molecular Switches:

The reversible photodimerization of anthracene and its derivatives upon exposure to UV light is a well-established phenomenon that can be harnessed for the development of molecular switches mdpi.com. This [4+4] cycloaddition reaction leads to the formation of a dimer with significantly different photophysical and electronic properties compared to the monomer. The process can often be reversed by applying thermal energy or light of a different wavelength, allowing the system to be switched between two distinct states.

This bistability is the fundamental principle behind a molecular switch. The "on" and "off" states can correspond to, for example, a fluorescent monomer and a non-fluorescent dimer. While the specific switching behavior of this compound has not been reported, the presence of the anthracene core strongly suggests its potential to undergo such reversible photodimerization. The substituents at the 9, 10, and 2 positions would likely influence the kinetics and quantum yield of the dimerization and cycloreversion processes.

The development of molecular switches based on this compound would involve studying its photochemical reactivity and the stability of its monomeric and dimeric forms. The ability to control the state of the molecule with external stimuli opens up possibilities for applications in data storage, molecular computing, and responsive materials.

Structure Property Relationships and Design Principles for Substituted Anthracenes

Correlating Substituent Position and Type with Electronic and Photophysical Properties

The electronic and photophysical characteristics of 9,10-Dibromo-2-(naphthalen-2-yl)anthracene are a direct consequence of the interplay between its anthracene (B1667546) backbone and the specific substituents at the 2-, 9-, and 10-positions. The bromine atoms and the naphthalen-2-yl group each impart distinct effects that collectively define the molecule's behavior.

Influence of Bromine Atoms on Electron Density and Reactivity

The introduction of bromine atoms at the 9 and 10 positions of the anthracene core significantly alters the molecule's electronic properties and reactivity. Bromine, being an electron-withdrawing substituent, modifies the electron density of the anthracene ring system. researchgate.net This alteration of electron distribution can influence the molecule's reactivity in subsequent chemical transformations. For instance, 9,10-dibromoanthracene (B139309) serves as a precursor for synthesizing various 2,9,10-trisubstituted anthracene derivatives. nih.gov

The carbon-bromine bonds on the anthracene core are susceptible to cleavage, which can be induced by voltage pulses from a scanning tunneling microscope tip. This process can lead to the formation of carbon radicals. wikipedia.org The presence of bromine atoms can also impact the charge transport properties of anthracene derivatives, with studies suggesting that bromination can enhance both hole and electron transport. researchgate.net

The reactivity of the 9 and 10 positions of anthracene is inherently high due to the localization of the highest electron density at these sites, making them prone to electrophilic attack. quora.com This inherent reactivity is harnessed in the synthesis of derivatives like 9,10-dibromoanthracene, which then becomes a versatile building block for more complex structures. ossila.comnih.gov

Effect of Naphthalen-2-yl Group on π-Conjugation Extent and Steric Bulk

The attachment of a naphthalen-2-yl group at the 2-position of the dibromoanthracene core extends the π-conjugated system of the molecule. This extension of conjugation generally leads to a red-shift in the absorption and emission spectra compared to the parent anthracene molecule. mdpi.com The larger conjugated system can also influence the molecule's ability to transport charge, a critical factor for its use in electronic devices.

Furthermore, the synthesis of related compounds, such as 9-bromo-10-(naphthalen-2-yl)anthracene, has been reported, highlighting the synthetic accessibility of these types of structures through methods like the Suzuki cross-coupling reaction. nih.gov

Steric Hindrance from Bulky Substituents at 9,10- and 2-Positions

The combination of bulky bromine atoms at the 9 and 10-positions and the naphthalen-2-yl group at the 2-position creates significant steric hindrance around the anthracene core. This steric crowding has a profound impact on the molecule's conformation and intermolecular interactions. The non-coplanar arrangement of the substituents relative to the anthracene plane can disrupt crystal packing and prevent the formation of aggregates that can quench fluorescence. mdpi.comnih.gov

This steric hindrance is a key design principle for creating highly fluorescent materials in the solid state. By isolating the chromophores from one another, the efficiency of light emission can be enhanced. Theoretical studies on related disubstituted anthracenes have shown that the dihedral angles between the substituents and the anthracene backbone are significant, indicating a twisted molecular structure. researchgate.net This twisting, a direct result of steric repulsion, is crucial for achieving desirable photophysical properties.

Strategies for Tuning Emission Color and Efficiency

The emission color and efficiency of anthracene-based materials are highly tunable through chemical modification. For this compound, the emission properties are intrinsically linked to its specific substitution pattern.

The parent compound, 9,10-dibromoanthracene, is known to be electroluminescent, emitting blue light. wikipedia.org The introduction of the naphthalen-2-yl group is expected to modulate this emission. A study on the related compound 9-bromo-10-(naphthalen-2-yl)anthracene revealed that it emits blue and blue-violet light, and its emission spectra are sensitive to the polarity of the solvent. nih.gov This solvatochromic effect suggests a change in the dipole moment of the molecule upon excitation, a common feature in donor-acceptor type systems.

Further functionalization of the 9,10-dibromoanthracene core is a common strategy to achieve high-efficiency blue-emitting materials for Organic Light-Emitting Diodes (OLEDs). For instance, introducing bulky and electron-donating or accepting groups can lead to materials with high photoluminescence quantum yields (PLQYs). ossila.com The steric bulk of the substituents helps to prevent concentration quenching in the solid state, leading to improved device performance.

The emission efficiency can also be influenced by the energy levels of the frontier molecular orbitals (HOMO and LUMO). Attaching different aryl groups to the anthracene core can fine-tune these energy levels, affecting both the emission color and the efficiency of charge recombination in an OLED.

Molecular Design for Enhanced Thermal and Morphological Stability in Device Fabrication

For practical applications in electronic devices, organic materials must possess high thermal and morphological stability. The molecular design of this compound incorporates features that contribute to these properties.

The rigid anthracene and naphthalene (B1677914) units form a robust molecular core. The substitution at the 9, 10, and 2-positions with bulky groups can lead to a high glass transition temperature (Tg), which is crucial for preventing the crystallization or degradation of thin films used in OLEDs during device operation. Studies on various 9,10-disubstituted anthracenes have demonstrated that the nature of the substituents is an effective way to tune the thermal stability of the material. mdpi.com

The steric hindrance provided by the substituents not only benefits the photophysical properties but also contributes to morphological stability. By preventing close packing, the tendency for molecules to rearrange or crystallize over time is reduced. This is particularly important for maintaining the long-term performance and lifetime of OLED devices. Research on asymmetrically substituted 9,10-di(2-naphthyl)anthracene derivatives has shown that their severely twisted internal structures lead to high solubility and moderately high thermal stability due to their rigid core units. elsevierpure.com

Rational Design for Improved Charge Transport Characteristics

The ability of a material to efficiently transport charge carriers (electrons and holes) is fundamental to its performance in electronic devices. The rational design of this compound aims to optimize these characteristics.

Theoretical studies on related anthracene derivatives have shown that the introduction of bromine atoms can improve both hole and electron transport. researchgate.net The separate localization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) on different parts of a molecule can also be a strategy to enhance device stability. nih.gov For instance, in some triphenylamine-substituted anthracenes, the HOMO is localized on the triphenylamine (B166846) moiety while the LUMO is on the anthracene core. nih.gov This separation can lead to more stable cations and improved charge balance.

The molecular packing in the solid state, which is heavily influenced by the steric bulk of the substituents, also dictates the intermolecular charge hopping rates. A well-designed molecular structure can promote favorable packing arrangements for efficient charge transport along specific crystal axes.

Data Tables

Table 1: Physicochemical Properties of Related Anthracene Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
9,10-Dibromoanthracene523-27-3C₁₄H₈Br₂336.02
This compound1206628-35-4C₂₄H₁₄Br₂462.18
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene561064-15-1C₃₄H₂₀Br₂588.33
9-Bromo-10-(naphthalen-2-yl)anthraceneNot availableC₂₄H₁₅BrNot available
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene855828-36-3C₃₄H₂₂430.54

Data sourced from publicly available chemical databases. bldpharm.comnih.govlookchem.comsigmaaldrich.com

Conclusion and Future Research Directions

Summary of Key Academic Insights on 9,10-Dibromo-2-(naphthalen-2-yl)anthracene

The chemical compound this compound represents a strategically designed molecule at the intersection of several key areas in materials science, although specific in-depth academic studies on this exact structure are not extensively reported. The core academic insights are therefore derived from an understanding of its constituent chemical moieties. The 9,10-dibromoanthracene (B139309) framework is well-established as a versatile building block for constructing larger, conjugated organic semiconductor molecules and polymers. ossila.com The bromine atoms at the 9 and 10 positions are not merely substituents but are functional handles that facilitate further chemical transformations, primarily through C-C bond-forming cross-coupling reactions like Suzuki and Stille couplings. ossila.comresearchgate.net This reactivity allows for the precise introduction of various aryl groups to tune the material's electronic and photophysical properties. researchgate.netpsu.edu

The incorporation of a naphthyl substituent is a common strategy in the design of blue light-emitting materials for Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov Anthracene (B1667546) derivatives featuring naphthyl groups, such as 9,10-bis(2-naphthyl)anthracene (ADN), have been heavily studied as efficient blue emitters or host materials. researchgate.netnih.gov The naphthalene (B1677914) moiety helps to modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), influencing the emission color and charge transport characteristics. researchgate.net Therefore, this compound is recognized primarily as a valuable intermediate, combining the synthetic flexibility of dibromoanthracene with the electronic influence of a naphthyl group, positioning it as a precursor for more complex, high-performance organic electronic materials. nih.gov

Identification of Unexplored Research Avenues and Methodological Challenges

Despite its strategic design, this compound remains a largely uncharacterized compound, presenting significant opportunities for fundamental and applied research.

Unexplored Research Avenues:

Detailed Photophysical and Electrochemical Characterization: There is a lack of published data on the fundamental properties of this molecule. A comprehensive study of its UV-Vis absorption, fluorescence emission spectra in various solvents, photoluminescence quantum yield (PLQY), and excited-state lifetime is required. nih.gov Furthermore, its electrochemical behavior, specifically determining the HOMO and LUMO energy levels through techniques like cyclic voltammetry, is essential for predicting its suitability for electronic device applications.

Charge Transport Properties: The efficiency of organic electronic devices depends critically on the charge carrier mobility of the materials used. researchgate.net Investigating the hole and electron transport capabilities of this compound in thin-film form, for instance in an Organic Field-Effect Transistor (OFET) configuration, would provide crucial insights into its potential as a semiconductor. rsc.org

Performance in OLED Devices: The ultimate test of its utility in optoelectronics would be its incorporation into an OLED. Its performance as a blue emitter in a non-doped device or as a host material for a fluorescent or phosphorescent dopant has not been explored. mdpi.comresearchgate.net Such studies would reveal its electroluminescence efficiency, color purity, and operational stability. researchgate.net

Methodological Challenges:

High-Purity Synthesis and Purification: The synthesis of anthracene derivatives for electronic applications demands exceptionally high purity, as even trace impurities can quench luminescence and degrade device performance. psu.edu Developing and optimizing a synthetic route to this compound that is scalable and yields a product with "sublimed grade" purity is a significant challenge. sigmaaldrich.com

Controlling Polymorphism and Thin-Film Morphology: The performance of organic semiconductors is highly dependent on the molecular packing in the solid state. rsc.org A methodological challenge lies in controlling the thin-film morphology during vacuum deposition or solution processing to achieve optimal packing for efficient charge transport and light emission, while avoiding issues like recrystallization that can degrade device lifetime. researchgate.net

Prospects for Further Structural Modifications and Derivatizations

The structure of this compound is primed for extensive derivatization to create a library of new materials with tailored properties.

Derivatization at the 9 and 10 Positions: The two bromine atoms are ideal reaction sites for introducing a wide variety of functional groups.

Aryl and Heteroaryl Groups: Suzuki or Stille coupling reactions can be used to attach bulky aromatic rings (e.g., m-terphenyl, triphenylbenzene) or electron-donating/withdrawing groups. psu.edu This can be used to fine-tune the emission wavelength, increase the glass transition temperature for better thermal stability, and disrupt intermolecular packing to reduce aggregation-caused quenching. psu.eduresearchgate.net

Phosphine (B1218219) Oxide Moieties: The introduction of diphenylphosphine (B32561) oxide groups is a known strategy to lower the LUMO energy level, thereby improving electron injection and transport in OLEDs. bohrium.com

Modification of the Naphthyl Group: Functional groups could be added to the naphthalene ring itself to further modulate the electronic properties.

Substitution at Other Anthracene Core Positions: The remaining open positions on the anthracene core (e.g., C2, C6) are available for substitution. For example, introducing bulky groups like tert-butyl at these positions can enhance solubility and prevent the kind of molecular aggregation that can lead to lower efficiency and poor color purity in the solid state. researchgate.net

By systematically exploring these modifications, it is possible to create derivatives with optimized properties, such as high quantum yields, deep blue emission, and improved device stability, addressing some of the most significant challenges in the OLED field. bohrium.com

Broader Implications for the Development of Next-Generation Organic Electronic Materials and Devices

The systematic study of this compound and its derivatives holds broader implications beyond the single compound. It can serve as a model system for understanding fundamental structure-property relationships in asymmetrically substituted polycyclic aromatic hydrocarbons. nih.gov Insights gained from investigating how the interplay between the bromo and naphthyl substituents affects the electronic structure, photophysics, and solid-state packing can inform more rational design strategies for future organic semiconductors. researchgate.netrsc.org

This line of research directly contributes to the ongoing quest for stable and highly efficient deep-blue emitters, which remains a critical bottleneck for the display and solid-state lighting industries. psu.edubohrium.com Materials derived from this compound could find applications not only in OLEDs but also in other advanced organic electronic devices, such as Organic Field-Effect Transistors (OFETs), organic lasers, and sensors. rsc.orgmdpi.comresearchgate.net Ultimately, exploring the potential of such strategically designed molecular platforms is essential for pushing the performance boundaries of next-generation flexible, lightweight, and energy-efficient organic electronics. bohrium.comeenewseurope.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 9,10-Dibromo-2-(naphthalen-2-yl)anthracene?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or Ullmann-type reactions , leveraging brominated anthracene precursors and naphthyl boronic acids. For example, bromination of anthracene derivatives followed by cross-coupling with 2-naphthyl groups under inert atmosphere (e.g., nitrogen) in solvents like dimethoxyethane or toluene is common . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol or dichloromethane. Reaction yields depend on catalyst choice (e.g., Pd(PPh₃)₄) and temperature optimization (70–110°C) .

Q. How can the structural integrity of this compound be validated?

  • Methodology : Use single-crystal X-ray diffraction (XRD) to confirm molecular geometry and packing. SHELXL is widely employed for refinement, particularly for resolving bromine-heavy atom positions . Complementary techniques include ¹H/¹³C NMR (for aromatic proton integration and substitution patterns) and FT-IR spectroscopy (to detect C-Br stretching vibrations at ~500–600 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What safety protocols are critical for handling this compound?

  • Methodology : The compound shares hazards with brominated anthracenes, including skin/eye irritation (H315, H319) and aquatic toxicity (H400, H410) . Use nitrile gloves , goggles , and P95 respirators to avoid inhalation of dust. Work under fume hoods with HEPA filtration. Dispose of waste via certified hazardous waste facilities, avoiding aqueous discharge due to bioaccumulation risks .

Q. How can photophysical properties like fluorescence be characterized?

  • Methodology : Conduct UV-Vis spectroscopy (λ_max ~350–400 nm for anthracene cores) and steady-state fluorescence spectroscopy (excitation at 365 nm, emission ~400–500 nm). Solvent polarity effects on emission can be studied using Stokes shift analysis . Fluorescence quenching experiments with electron donors (e.g., N,N-dimethylaniline) reveal charge-transfer interactions .

Advanced Research Questions

Q. How do electron donor-acceptor interactions influence the photophysical behavior of this compound?

  • Methodology : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes. Quenching experiments with varying donor concentrations (e.g., cyclic voltammetry-derived HOMO/LUMO levels) can quantify electron transfer rates. Theoretical modeling (DFT/TD-DFT) predicts charge redistribution upon excitation .

Q. What strategies optimize this compound for OLED applications?

  • Methodology : Incorporate the compound as a blue emitter in OLED layers via vacuum deposition. Optimize film morphology using atomic force microscopy (AFM) and electroluminescence efficiency via current density-voltage-luminance (J-V-L) profiling. Compare with ADN derivatives (e.g., 9,10-di(naphthalen-2-yl)anthracene) to assess π-conjugation extension effects .

Q. How do solvent polarity and reaction conditions impact synthetic efficiency?

  • Methodology : Screen solvents (e.g., THF, DMF, toluene) for coupling reactions using design of experiments (DoE) . Monitor reaction progress via TLC/GC-MS. Polar aprotic solvents enhance Pd catalyst activity but may increase side reactions. Kinetic studies under varying temperatures (Arrhenius plots) identify activation barriers .

Q. What are the environmental persistence and ecotoxicological risks of this compound?

  • Methodology : Perform OECD 301 biodegradation tests to assess persistence. Aquatic toxicity is evaluated using Daphnia magna acute toxicity assays (EC₅₀) and algae growth inhibition tests . Bioaccumulation potential is modeled via log Kow (octanol-water partition coefficient) measurements .

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